molecular formula C11H21ClN2O B3233941 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone CAS No. 1353958-64-1

2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B3233941
CAS No.: 1353958-64-1
M. Wt: 232.75 g/mol
InChI Key: GIYDNXNOTQJZFH-UHFFFAOYSA-N
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Description

2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone (molecular formula: C₁₂H₂₃ClN₂O, molar mass: 246.78 g/mol) is a chloroethanone derivative featuring a pyrrolidine ring substituted with an isopropyl-methyl-aminomethyl group . This compound is structurally characterized by its reactive α-chloroketone moiety, which facilitates nucleophilic substitution reactions, and a tertiary amine-containing pyrrolidine scaffold, which may enhance lipophilicity and influence pharmacokinetic properties .

Properties

IUPAC Name

2-chloro-1-[2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O/c1-9(2)13(3)8-10-5-4-6-14(10)11(15)7-12/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYDNXNOTQJZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139557
Record name Ethanone, 2-chloro-1-[2-[[methyl(1-methylethyl)amino]methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353958-64-1
Record name Ethanone, 2-chloro-1-[2-[[methyl(1-methylethyl)amino]methyl]-1-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353958-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-[2-[[methyl(1-methylethyl)amino]methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, with the molecular formula C10H19ClN2O, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro substituent and a pyrrolidine moiety, which are critical for its biological interactions. The structural formula can be represented as follows:

C10H19ClN2O\text{C}_{10}\text{H}_{19}\text{ClN}_{2}\text{O}

Key Features

PropertyValue
Molecular Weight202.73 g/mol
CAS Number1353964-15-4
Chemical ClassSubstituted ethanones
SolubilitySoluble in organic solvents

Pharmacological Potential

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antimicrobial Activity : Research suggests that compounds with similar structures show effectiveness against a range of bacterial and fungal pathogens.
  • CNS Activity : The presence of the pyrrolidine ring is associated with neuroactive properties, potentially influencing neurotransmitter systems.
  • Anticancer Properties : Analogous compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes involved in metabolic pathways and receptors in the central nervous system. Interaction studies are essential for elucidating these mechanisms.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • N-Alkylation of Pyrrolidine Derivatives : Utilizing chloroacetone as a starting material.
  • Substitution Reactions : Employing nucleophilic substitution techniques to introduce the isopropyl-methyl-amino group.

Study 1: Antimicrobial Activity Evaluation

In a study evaluating antimicrobial properties, derivatives of substituted ethanones were tested against various pathogens. The results indicated that compounds similar to this compound showed promising activity against Staphylococcus aureus and Escherichia coli .

Study 2: CNS Effects

Research published in pharmacological journals highlighted the potential of pyrrolidine derivatives in modulating neurotransmitter systems. The study found that certain analogs could enhance serotonin levels, suggesting an antidepressant-like effect .

Study 3: Anticancer Activity

A patent application detailed the use of related compounds for treating non-small-cell lung carcinoma (NSCLC). The research indicated that these compounds could act as alkylating agents, targeting DNA and inhibiting tumor growth effectively .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chloroethanone Derivatives

Compound Name Core Structure Molecular Formula Key Pharmacological Activity Synthesis Pathway
2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone Pyrrolidine with isopropyl-methyl-aminomethyl and chloroethanone C₁₂H₂₃ClN₂O Potential CNS/kinase modulation* Alkylation of pyrrolidine derivatives with chloroacetyl chloride
(S)-2-Chloro-1-(3-chlorophenyl)ethanol Chlorophenyl-substituted ethanol C₈H₇Cl₂O Anticancer intermediate (IGF-1 inhibitors) Microbial reduction of ketones using Hansenula polymorpha ketoreductase
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., compounds 22–28) Tetrazole and piperidine-linked chloroethanone Variable Anticonvulsant activity Reaction of tetrazole intermediates with piperidine
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone Fluorene-linked chloroethanone C₁₅H₉Cl₃O Antimalarial (Lumifantrine precursor) Chloroacylation of 2,7-dichloro-9H-fluorene
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone Indole-substituted chloroethanone C₁₁H₉ClNO₂ Anticancer/antibacterial research Chloroacetylation of indole derivatives under pressurized conditions

Notes:

  • *The pyrrolidine scaffold in the target compound is common in CNS-targeting drugs due to its ability to cross the blood-brain barrier .
  • Structural analogs with aryl groups (e.g., chlorophenyl, fluorenyl) exhibit therapeutic activity via receptor binding or enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound (S)-2-Chloro-1-(3-chlorophenyl)ethanol 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone
Molecular Weight (g/mol) 246.78 197.05 ~250–300
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.8 ~1.5–3.0
Solubility Low in water Moderate in polar solvents Variable (depends on aryl substituents)
Stability Reactive α-chloroketone Stable alcohol derivative Stable under anhydrous conditions

Key Observations :

  • Chloroethanones are generally reactive; stability is influenced by substituents (e.g., ethanol derivatives in are more stable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Reactant of Route 2
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2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

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